2-Bromoisophthalic acid
Overview
Description
2-Bromoisophthalic acid is a chemical compound with the molecular formula C8H5BrO4 . It is also known by other names such as 2-bromobenzene-1,3-dicarboxylic acid and bromoisophthalic acid . The average mass of this compound is 245.027 Da .
Synthesis Analysis
A new complex, [Zn (5-Br-ip) (1,2-Bie)] n (1), (5-Br-ipH 2 = 5-bromoisophthalic acid; 1,2-Bie = 1,2-bis (imidazole)ethane), has been synthesized by hydrothermal reaction .Molecular Structure Analysis
The molecular structure of 2-Bromoisophthalic acid has been characterized by single-crystal X-ray diffraction analysis and IR spectroscopy . The compound crystallizes in the triclinic space group P1 . All bond lengths and angles of the title compound are normal, compared with its analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromoisophthalic acid include a molecular weight of 245.03 g/mol, a monoisotopic mass of 243.93712 g/mol, and a complexity of 206 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74.6 Ų .Scientific Research Applications
Summary of the Application
2-Bromoisophthalic acid has been used in the field of crystallography to study its crystal structure . The crystal structure of a compound can provide valuable insights into its physical and chemical properties, which can be useful in various scientific fields.
Methods of Application or Experimental Procedures
The crystal structure of 2-bromoisophthalic acid was determined using X-ray diffraction . The compound was recrystallized from a tetrahydrofuran (THF) solution, and the resulting crystals were analyzed using a Bruker APEX-II diffractometer .
Results or Outcomes
The crystal structure of 2-bromoisophthalic acid was found to be triclinic, with the space group P 1̄ . The unit cell parameters were determined to be a = 4.8161 (3) Å, b = 7.3727 (5) Å, c = 12.1230 (7) Å, α = 81.004 (3)°, β = 78.897 (3)°, γ = 72.829 (3)°, and V = 401.30 (4) ų .
Metal-Organic Frameworks (MOFs)
Summary of the Application
2-Bromoisophthalic acid can be used as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application or Experimental Procedures
In the synthesis of MOFs, 2-Bromoisophthalic acid can be reacted with a suitable metal ion under appropriate conditions to form the desired MOF . The exact procedure can vary depending on the specific MOF being synthesized.
Results or Outcomes
The resulting MOFs can have a wide range of properties and potential applications, including gas storage, catalysis, and drug delivery .
Coordination Polymers
Summary of the Application
2-Bromoisophthalic acid can also be used in the synthesis of coordination polymers . Coordination polymers are a class of compounds with metal ions linked by ligands, which can be either small molecules like water or larger organic molecules.
Methods of Application or Experimental Procedures
In the synthesis of coordination polymers, 2-Bromoisophthalic acid can be reacted with a suitable metal ion under appropriate conditions . The exact procedure can vary depending on the specific coordination polymer being synthesized.
Results or Outcomes
The resulting coordination polymers can have a variety of structures and properties, depending on the specific metal ion and ligand used .
Fluorinated Building Blocks
Summary of the Application
2-Bromoisophthalic acid can be used in the synthesis of fluorinated building blocks . These are often used in the pharmaceutical industry to improve the properties of drug molecules.
Methods of Application or Experimental Procedures
The exact procedure can vary depending on the specific fluorinated building block being synthesized .
Results or Outcomes
The resulting fluorinated building blocks can have a wide range of properties and potential applications, including in the synthesis of new drug molecules .
Preparation of Coordination Polymers
Summary of the Application
2-Bromoisophthalic acid can be used in the preparation of various coordination polymers . These materials have potential applications in areas such as gas storage, catalysis, and magnetism.
Methods of Application or Experimental Procedures
In the synthesis of coordination polymers, 2-Bromoisophthalic acid can be reacted with a suitable metal ion under appropriate conditions . The exact procedure can vary depending on the specific coordination polymer being synthesized .
Results or Outcomes
The resulting coordination polymers can have a variety of structures and properties, depending on the specific metal ion and ligand used .
Safety And Hazards
2-Bromoisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
Future Directions
properties
IUPAC Name |
2-bromobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOICBODWTPYJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317219 | |
Record name | 2-Bromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoisophthalic acid | |
CAS RN |
22433-91-6 | |
Record name | 2-Bromo-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22433-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 312822 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22433-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.